

Trilostane as a potential therapeutic agent for neurological diseases

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Trilostane: A Potential Therapeutic Agent for Neurological Diseases

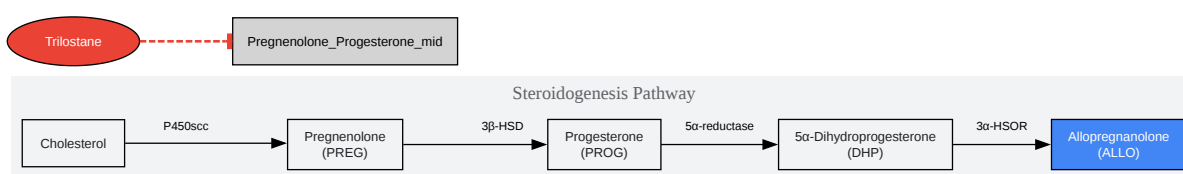
An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Trilostane, a competitive and reversible inhibitor of the 3 β -hydroxysteroid dehydrogenase (3 β -HSD) enzyme system, is widely utilized in veterinary medicine for the management of hyperadrenocorticism.[1][2][3] Emerging preclinical evidence, however, suggests a broader therapeutic potential for **trilostane**, particularly in the realm of neurological and psychiatric disorders.[1][2] By modulating the synthesis of neuroactive steroids, **trilostane** has demonstrated significant neuroprotective, anti-inflammatory, and anticonvulsant properties in various animal models. This technical guide provides a comprehensive overview of the core mechanism of action of **trilostane**, its pharmacodynamic effects within the central nervous system, and a detailed summary of the preclinical evidence supporting its investigation for neurological diseases such as epilepsy and depression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of neurosteroid modulation.

Core Mechanism of Action: Inhibition of 3 β -Hydroxysteroid Dehydrogenase

Trilostane's primary pharmacological action is the competitive inhibition of the 3β -hydroxysteroid dehydrogenase/ $\Delta 5$ -4 isomerase (3β -HSD) enzyme.[4][5][6][7] This enzyme is a critical rate-limiting step in the steroidogenic pathway, responsible for the conversion of $\Delta 5$ - 3β -hydroxysteroids into $\Delta 4$ -ketosteroids. Specifically, it blocks the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione.[4] This inhibition leads to a significant accumulation of upstream steroid precursors. In the context of the central nervous system, this blockade results in a redirection of pregnenolone metabolism, leading to a substantial increase in the synthesis of various neurosteroids, most notably allopregnanolone.[5][8]



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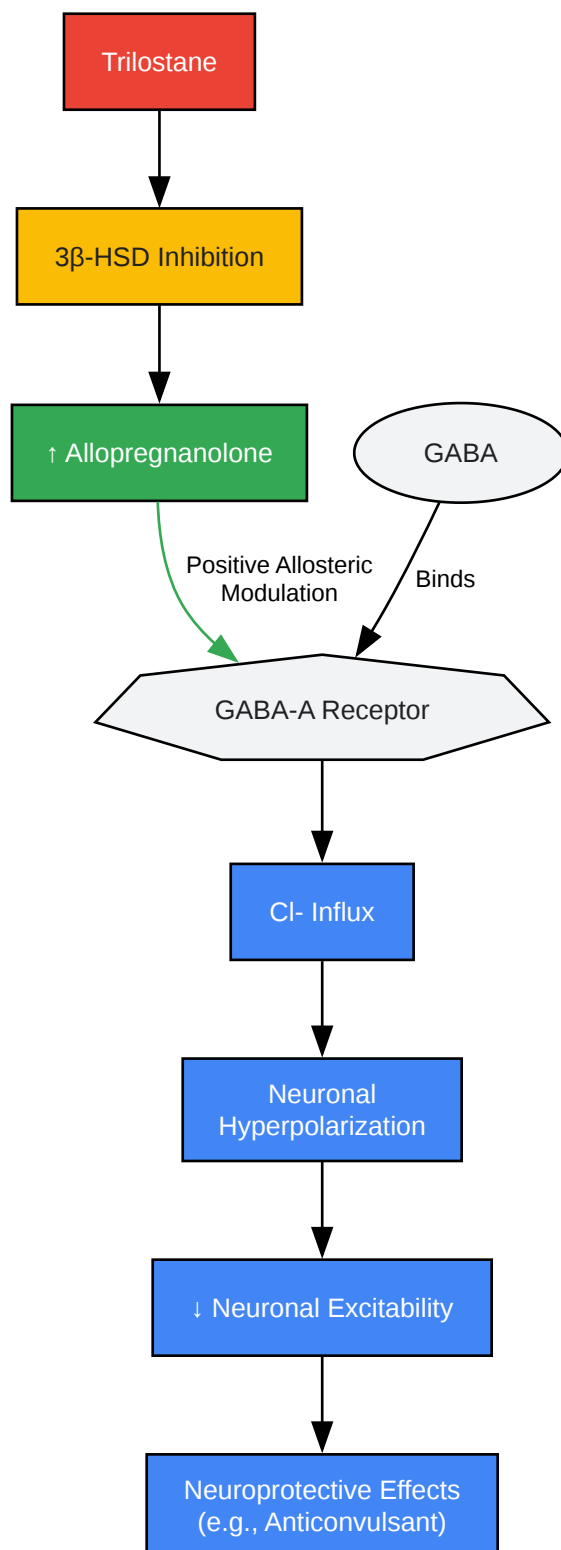
Figure 1: Trilostane's inhibition of the 3β -HSD enzyme in the steroidogenesis pathway.

CNS Pharmacodynamics: Neurosteroid Augmentation and GABAergic Modulation

The therapeutic effects of **trilostane** in the central nervous system are primarily attributed to the increased bioavailability of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor.[7][9] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation of GABAergic inhibition leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[9] This mechanism is central to the anticonvulsant, anxiolytic, and sedative properties of allopregnanolone.

Beyond direct GABAergic modulation, **trilostane**-mediated neurosteroid enhancement has been shown to exert anti-inflammatory effects by reducing microglia activation.[5] Furthermore,

studies in canine models of Cushing's syndrome have demonstrated that **trilostane** treatment can ameliorate oxidative stress.[10][11]



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Figure 2: Signaling pathway of **trilostane**-mediated neuroprotection via allopregnanolone.

Preclinical Evidence in Neurological Disease Models

Epilepsy

The most compelling evidence for **trilostane**'s therapeutic potential in neurology comes from studies using the kainic acid (KA) model of temporal lobe epilepsy in rats.^[5] Repeated administration of **trilostane** following KA-induced status epilepticus has been shown to significantly delay the onset of spontaneous recurrent seizures.^[5]

Key Findings:

- **Delayed Epileptogenesis:** Rats treated with six daily injections of **trilostane** showed a significant delay in the onset of the first spontaneous electrocorticographic seizure and subsequent tonic-clonic seizures compared to vehicle-treated controls.^[5]
- **Neurosteroid Elevation:** This treatment regimen resulted in a marked increase in the brain levels of several neurosteroids, including allopregnanolone, in the hippocampus and neocortex.^{[5][8]}
- **Reduced Neuroinflammation:** **Trilostane** treatment significantly decreased the activation of microglia in the subiculum, a region of the hippocampus.^[5]

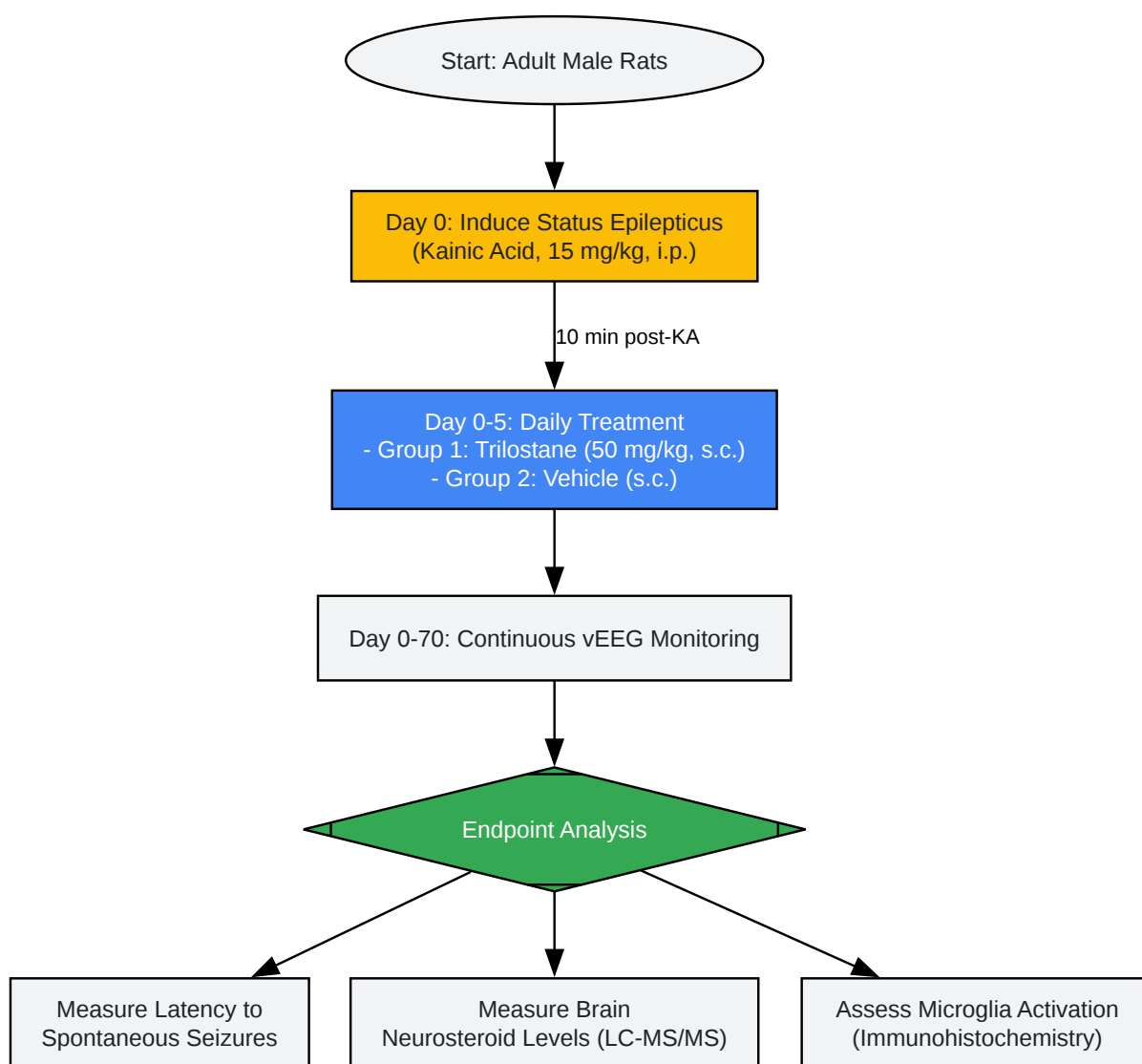
Table 1: Quantitative Effects of **Trilostane** in the Kainic Acid Epilepsy Model

Parameter	Vehicle-Treated Group	Trilostane-Treated Group (50 mg/kg/day for 6 days)	Significance	Reference
Latency to first spontaneous seizure	~18 days (average)	Significantly increased	$p < 0.05$	[5]
Hippocampal Allopregnanolone Levels	Basal Levels	Markedly Increased	$p < 0.01$	[5][8]
Neocortical Allopregnanolone Levels	Basal Levels	Markedly Increased	$p < 0.01$	[5][8]
Microglia Activation (Subiculum)	Induced by KA	Significantly Decreased	$p < 0.05$	[5]

Experimental Protocol: Kainic Acid Model of Temporal Lobe Epilepsy

- Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
- Induction of Status Epilepticus (SE): A single intraperitoneal (i.p.) injection of kainic acid (15 mg/kg) is administered to induce SE.[5][10]
- **Trilostane** Administration: **Trilostane** (50 mg/kg) is administered subcutaneously (s.c.) once daily for six consecutive days. The first injection is given 10 minutes after the administration of kainic acid.[5][10] The vehicle control is typically sesame oil.
- Monitoring: Seizure activity is continuously monitored using video-electrocorticographic (vEEG) recordings for up to 70 days to determine the latency to the first spontaneous recurrent seizure (SRS).[5][10]

- **Neurochemical Analysis:** At the end of the treatment period, brain tissue (hippocampus and neocortex) is collected to measure neurosteroid levels using liquid chromatography-electrospray tandem mass spectrometry.[5]
- **Histological Analysis:** Brain sections are processed for immunohistochemical staining (e.g., using Iba1 antibody) to evaluate microglia activation and assess neuronal damage.[5]



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Figure 3: Experimental workflow for the kainic acid model of epilepsy.

Depression and Mood Disorders

Studies in mice have shown that **trilostane** exhibits antidepressant-like properties, likely through its modulation of neuroactive steroids and monoamine turnover.

Key Findings:

- **Antidepressant-like Activity:** Systemic administration of **trilostane** demonstrated antidepressant-like effects in the mouse forced swim test (FST).
- **Neurochemical Changes:** **Trilostane** (25 mg/kg) was found to increase pregnenolone levels in the hippocampus and frontal cortex, while also significantly increasing the turnover of serotonin (5-HT) and norepinephrine (NE) in the hippocampus.
- **Synergistic Effects:** Co-administration of **trilostane** showed additive or facilitative effects with certain antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs).

Table 2: Quantitative Effects of **Trilostane** on Neurochemistry and Behavior

Parameter	Treatment Group	Effect	Significance	Reference
Immobility Time (Forced Swim Test)	Trilostane	Decreased	Significant	
Pregnenolone Levels (Hippocampus)	Trilostane (25 mg/kg)	Increased	Significant	
Serotonin (5-HT) Turnover (Hippocampus)	Trilostane (25 mg/kg)	Increased	Significant	
Norepinephrine (NE) Turnover (Hippocampus)	Trilostane (25 mg/kg)	Increased	Significant	

Experimental Protocol: Mouse Forced Swim Test (FST)

- Animal Model: Adult male mice (e.g., C57BL/6).
- Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water ($25 \pm 1^{\circ}\text{C}$) to a level of 15 cm, preventing the mouse from touching the bottom or escaping.[\[12\]](#)
- Drug Administration: **Trilostane** or a vehicle control is administered systemically (e.g., intraperitoneally) at a predetermined time before the test.
- Test Procedure: Mice are individually placed in the water tank for a 6-minute session.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The behavior is typically video-recorded.
- Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.[\[12\]](#)[\[13\]](#) A decrease in immobility time is interpreted as an antidepressant-like effect.[\[16\]](#)

Conclusion and Future Directions

The existing preclinical data strongly support the hypothesis that **trilostane**, through its ability to elevate brain levels of the neuroprotective steroid allopregnanolone, represents a promising therapeutic agent for certain neurological disorders. Its demonstrated efficacy in delaying epileptogenesis and reducing neuroinflammation in a robust model of temporal lobe epilepsy is particularly noteworthy. Furthermore, its potential antidepressant-like effects warrant further investigation.

Future research should focus on:

- Dose-Response Studies: Establishing optimal dosing regimens to maximize neuroprotective effects while minimizing peripheral endocrine disruption.
- Chronic Treatment Models: Evaluating the long-term efficacy and safety of **trilostane** in chronic models of neurological disease.
- Exploration of Other Neurological Conditions: Investigating the potential of **trilostane** in other conditions characterized by neuronal hyperexcitability, neuroinflammation, or

neurosteroid deficits, such as traumatic brain injury, anxiety disorders, and certain neurodegenerative diseases.

- Translational Studies: Given that **trilostane**'s use in humans was previously discontinued, any future clinical development would require careful consideration of its safety profile and the development of formulations or analogues with improved brain penetrance and selectivity.[5]

In conclusion, **trilostane** serves as a powerful pharmacological tool for investigating the role of neurosteroids in brain health and disease. The compelling preclinical findings detailed in this guide provide a strong rationale for the continued exploration of 3 β -HSD inhibition as a therapeutic strategy for a range of challenging neurological disorders.

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